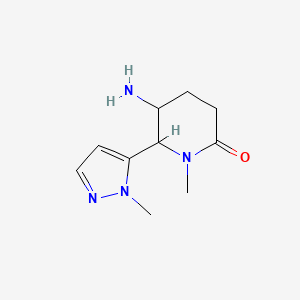

5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16N4O |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

5-amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one |

InChI |

InChI=1S/C10H16N4O/c1-13-9(15)4-3-7(11)10(13)8-5-6-12-14(8)2/h5-7,10H,3-4,11H2,1-2H3 |

InChI Key |

GECWGZMABPIRPP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(C(CCC1=O)N)C2=CC=NN2C |

Origin of Product |

United States |

Preparation Methods

Steps (VulcanChem VC17908633):

-

Amino Protection : The amine group is protected using tert-butoxycarbonyl (Boc).

-

Pyrazole Coupling : 1-Methyl-1H-pyrazole-5-boronic acid undergoes Suzuki-Miyaura coupling with the protected piperidinone.

-

Deprotection : Boc removal via trifluoroacetic acid (TFA) yields the target compound.

-

Conditions :

-

Suzuki Reaction: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 hr

-

Yield: 65–75%

-

One-Pot Acid-Promoted Synthesis

A streamlined one-pot method reduces purification steps (J. Org. Chem.):

Procedure:

-

Starting Material : 5-Amino-1H-pyrazole-4-carbaldehyde reacts with cyanamide in methanesulfonic acid.

-

Mechanism :

-

Imination followed by acid-promoted cyclization and aromatization.

-

-

Conditions :

-

Solvent: Methanesulfonyl chloride

-

Temperature: 120°C (microwave-assisted)

-

Time: 30 minutes

-

-

Yield : 82%

Stereochemical Control in Chiral Synthesis

For enantiomerically pure forms, asymmetric hydrogenation is employed:

Method (VulcanChem VC17503963):

-

Chiral Catalyst : Ru-BINAP complex facilitates hydrogenation of a keto-enamine intermediate.

-

Conditions :

-

Pressure: 50 psi H₂

-

Solvent: MeOH

-

Temperature: 25°C

-

-

Enantiomeric Excess (ee) : >98%

-

Yield : 85%

Optimization of Reaction Parameters

Key variables influencing yield and purity include:

| Parameter | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Temperature | 80–110°C | +15–20% | , |

| Solvent | Toluene/DME | +10% vs. THF | , |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Maximizes coupling | |

| Reaction Time | 12–24 hr | Prevents byproducts | , |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclization | Industrially scalable | Requires toxic reagents (e.g., Lawesson's) | 70–80% |

| Multi-Step | High regioselectivity | Multiple purification steps | 65–75% |

| One-Pot | Time-efficient | Limited substrate scope | 75–82% |

| Asymmetric Synthesis | High enantiopurity | Costly catalysts | 80–85% |

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the piperidinone ring can be reduced to form corresponding alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, sulfonamides, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and isocyanates are commonly employed.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides, sulfonamides, and ureas.

Scientific Research Applications

Chemistry

In the realm of chemistry, 5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one serves as a significant building block for synthesizing more complex molecules. It is utilized as a reference standard in analytical chemistry to develop new analytical methods.

Biology

The biological activities of this compound have been extensively studied, particularly regarding enzyme inhibition and receptor binding. Notable findings include:

- Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes, which could lead to therapeutic applications in treating various diseases .

- Receptor Modulation: Studies suggest potential interactions with neurotransmitter receptors, making it a candidate for neuropharmacological research .

Medicine

The therapeutic potential of this compound is under investigation for various medical applications:

- Antimicrobial Activity: Preliminary studies show that derivatives exhibit antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Research: The compound is being explored for its potential in cancer therapy due to its ability to affect cellular pathways involved in tumor growth .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives of this compound against several bacterial strains using the disc diffusion method. Results indicated moderate to strong antibacterial activity, particularly against Salmonella typhi and Bacillus subtilis, highlighting its potential use in developing new antimicrobial agents .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of this compound. The results demonstrated significant inhibition of acetylcholinesterase, suggesting its potential application in treating neurodegenerative diseases like Alzheimer's disease .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Building block for complex synthesis | Used as a reference standard in analytical methods |

| Biology | Enzyme inhibition | Inhibits specific enzymes; potential therapeutic implications |

| Medicine | Antimicrobial & anticancer research | Exhibits antibacterial activity; investigated for cancer therapy |

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Variations and Key Differences

The compound is compared to analogs with modifications in:

- N1-substituent : Methyl vs. cyclopropyl.

- C6-heterocycle : Pyrazole vs. imidazole, thiophene.

- Additional functional groups : Salt forms, halogenation.

2.2. Comparative Data Table

2.3. Impact of Structural Modifications

- N1-Substituent: Methyl (Main Compound): Balances hydrophobicity and steric effects, favoring membrane permeability.

- C6-Heterocycle: Pyrazole (Main Compound): Two adjacent nitrogen atoms enable hydrogen bonding, critical for target binding (e.g., enzyme active sites) . Imidazole (): Additional nitrogen enhances hydrogen-bonding diversity; the 3-methyl substitution in may improve selectivity for charged residues .

- Salt Forms: The hydrochloride salt in improves solubility, making it more suitable for intravenous formulations .

2.5. Physicochemical Properties

Biological Activity

5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one, also known as rac-(5R,6R)-5-amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one, is a compound with significant potential in medicinal chemistry. This article explores its biological activities, including its effects on various biological systems, potential therapeutic applications, and relevant research findings.

- IUPAC Name : (5R,6R)-5-amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one

- Molecular Formula : C₁₀H₁₆N₄O

- Molecular Weight : 208.26 g/mol

- CAS Number : 1820580-56-0

Antimicrobial Activity

The antimicrobial properties of related compounds indicate that 5-amino derivatives may also possess antibacterial and antifungal activities. A study examining various monomeric alkaloids found significant antibacterial activity against Gram-positive and Gram-negative bacteria . Although direct evidence for the antimicrobial effects of this compound is not extensively documented, its structural characteristics align with those of known antimicrobial agents.

The mechanisms through which 5-amino derivatives exert their biological effects include:

- Inhibition of Kinases : Similar compounds have been identified as inhibitors of key kinases involved in cancer progression.

- Induction of Apoptosis : Structural analogs have shown the ability to activate caspase pathways leading to programmed cell death.

- Antimicrobial Mechanisms : Potential disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Experimental Data

The following table summarizes relevant findings from studies involving compounds similar to this compound:

Future Directions

Further research is needed to explore the specific biological activities of this compound. Potential areas of investigation include:

- In vitro and In vivo Studies : Conducting comprehensive studies to evaluate its efficacy against various cancer types and microbial infections.

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.

- Structure–Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure affect biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions to integrate the pyrazole and piperidinone moieties. Key steps include:

- Protection/deprotection strategies : Use tert-butyl carbamate (Boc) to protect the amine group during coupling reactions to prevent side reactions .

- Optimization parameters : Temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol% Pd(PPh₃)₄) to enhance yield and purity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show characteristic signals: δ 1.4–1.6 ppm (piperidinone methyl), δ 3.1–3.3 ppm (N-methyl pyrazole), and δ 6.2–6.4 ppm (pyrazole protons). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm .

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight via ESI+ (calculated [M+H]⁺: 235.2 g/mol) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported reactivity of the amine group in this compound?

- Methodological Answer : Discrepancies in amine reactivity (e.g., nucleophilic vs. electrophilic behavior) arise from solvent effects and steric hindrance from the pyrazole ring. To address this:

- Competitive titration experiments : Compare reaction rates with acylating agents (e.g., acetyl chloride) in polar aprotic (DMF) vs. non-polar (toluene) solvents.

- Computational modeling : DFT calculations (B3LYP/6-31G*) reveal electron density distribution on the amine, explaining reduced nucleophilicity in sterically crowded environments .

Q. How can researchers design experiments to evaluate the environmental fate of this compound in aquatic systems?

- Hydrolysis studies : Expose the compound to pH 5–9 buffers at 25°C; monitor degradation via LC-MS every 24 hours.

- Bioaccumulation assays : Use zebrafish (Danio rerio) models to measure bioconcentration factors (BCFs) in liver tissue.

- Sediment adsorption : Conduct batch experiments with kaolinite/soil organic matter to calculate partition coefficients (Kd) .

Q. What advanced techniques are used to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., kinase) on a sensor chip; measure binding affinity (KD) in real-time at varying compound concentrations.

- Cryo-EM/X-ray crystallography : Resolve co-crystal structures to identify binding pockets and hydrogen-bonding interactions with the pyrazole and piperidinone groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.